Cas no 332039-80-2 (4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide)

4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide
- MLS001215407
- 4-bromo-N-(4-morpholin-4-ylsulfonylphenyl)benzenesulfonamide
- AKOS000383591
- BIM-0029258.P001
- CCG-3026
- 332039-80-2
- SMR000608201
- 4-bromo-N-(4-(morpholinosulfonyl)phenyl)benzenesulfonamide
- CBMicro_029412
- F1591-0787
- HMS2919G08
- 4-bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide
- CHEMBL1486793
- 4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide
-
- インチ: 1S/C16H17BrN2O5S2/c17-13-1-5-15(6-2-13)25(20,21)18-14-3-7-16(8-4-14)26(22,23)19-9-11-24-12-10-19/h1-8,18H,9-12H2
- InChIKey: JKRIBVLEKBRESM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)S(NC1C=CC(=CC=1)S(N1CCOCC1)(=O)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 459.97623g/mol
- どういたいしつりょう: 459.97623g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 652
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1591-0787-2mg |
4-bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide |
332039-80-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1591-0787-10μmol |
4-bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide |
332039-80-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1591-0787-2μmol |
4-bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide |
332039-80-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1591-0787-5mg |
4-bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide |
332039-80-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1591-0787-15mg |
4-bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide |
332039-80-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1591-0787-10mg |
4-bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide |
332039-80-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1591-0787-3mg |
4-bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide |
332039-80-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1591-0787-4mg |
4-bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide |
332039-80-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1591-0787-25mg |
4-bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide |
332039-80-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1591-0787-1mg |
4-bromo-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide |
332039-80-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamideに関する追加情報
Chemical Profile of 4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide (CAS No. 332039-80-2)
4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide (CAS No. 332039-80-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both bromine and morpholine-sulfonyl substituents in its molecular structure endows it with distinct chemical reactivity and functional properties, making it a valuable scaffold for further chemical modifications and biological evaluations.
The molecular structure of 4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide consists of a phenyl ring substituted at the 4-position with a bromine atom, while the 1-position carries a sulfonamide group linked to a morpholine-4-sulfonyl moiety. This arrangement creates multiple sites for interaction with biological targets, which is a key consideration in drug design. The sulfonamide group is particularly important as it can form hydrogen bonds with nucleophilic centers in proteins, while the bromine atom can participate in various electrophilic substitution reactions, allowing for further derivatization.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives as potential therapeutic agents. The structural motif of 4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide has been explored in several studies due to its potential to modulate enzyme activity and receptor binding. For instance, studies have shown that sulfonamides can inhibit enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase, which are crucial in various metabolic pathways. The morpholine-sulfonyl group in this compound may enhance its solubility and bioavailability, factors that are critical for drug efficacy.
One of the most compelling aspects of 4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide is its versatility as a chemical scaffold. Researchers have utilized this compound as a starting point for synthesizing more complex molecules with tailored biological activities. For example, modifications at the bromine substituent have led to derivatives with enhanced binding affinity to specific protein targets. Similarly, alterations to the morpholine-sulfonyl moiety have resulted in compounds with improved pharmacokinetic profiles. These findings highlight the compound's potential as a building block for drug discovery initiatives.
The bromine atom in 4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide also plays a crucial role in its chemical reactivity. Brominated aromatic compounds are known for their ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in organic synthesis. These reactions allow for the introduction of diverse functional groups at specific positions on the aromatic ring, enabling the creation of structurally diverse libraries of compounds for high-throughput screening.
Recent advances in computational chemistry have further facilitated the study of 4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide and its derivatives. Molecular modeling techniques have been employed to predict binding interactions between this compound and various biological targets, providing insights into its mechanism of action. These computational studies have complemented experimental efforts by identifying promising lead compounds for further optimization. Additionally, virtual screening methods have been used to identify novel analogs with enhanced potency and selectivity.
The pharmaceutical industry has shown particular interest in sulfonamide derivatives due to their well-documented safety profiles and efficacy in treating various diseases. 4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide represents an exciting opportunity to explore new therapeutic avenues by leveraging its unique structural features. Ongoing research aims to uncover additional biological activities associated with this compound, which could lead to the development of novel treatments for conditions such as cancer, inflammation, and infectious diseases.
In conclusion, 4-bromo-N-4-(morpholine-4-sulfonyl)phenylbenzene-1-sulfonamide (CAS No. 332039-80-2) is a multifaceted compound with significant potential in pharmaceutical research. Its distinctive structure, combining bromine and morpholine-sulfonyl substituents, offers numerous possibilities for chemical modification and biological evaluation. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation therapeutic agents.
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